molecular formula C22H23N3O3S2 B2548179 (E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-99-5

(E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2548179
CAS RN: 850910-99-5
M. Wt: 441.56
InChI Key: YNRQIHVCJWDHAY-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Scientific Research Applications

Microwave Promoted Synthesis

The synthesis of benzamide derivatives, including structures similar to the compound of interest, has been enhanced by microwave irradiation. This method provides a cleaner, more efficient, and faster approach to synthesizing benzamide compounds compared to traditional thermal heating techniques (Saeed, 2009).

Corrosion Inhibition

Benzothiazole derivatives have shown significant potential in inhibiting corrosion of steel in acidic environments. These derivatives can adsorb onto surfaces through both physical and chemical means, offering extra stability and higher inhibition efficiencies against steel corrosion than previously reported inhibitors from the benzothiazole family (Hu et al., 2016).

Anticancer Evaluation and Docking Study

Compounds containing thiadiazole and benzamide groups, which share structural similarities with the chemical , have been synthesized and evaluated for anticancer activity. These compounds exhibit promising anticancer properties, with some showing GI50 values comparable to standard drugs. Molecular docking studies suggest these compounds could bind effectively to cancer cell targets (Tiwari et al., 2017).

Photodynamic Therapy Applications

Newly synthesized zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been studied for their photophysical and photochemical properties. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antimicrobial Agents

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers have been synthesized and shown to possess significant antimicrobial activity. Some molecules exhibited higher potency than reference drugs against pathogenic strains, particularly against Gram-positive bacteria (Bikobo et al., 2017).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-5-14-25(15-6-2)30(27,28)18-12-10-17(11-13-18)21(26)23-22-24(4)20-16(3)8-7-9-19(20)29-22/h5-13H,1-2,14-15H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRQIHVCJWDHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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